![molecular formula C28H40N4O8S2 B1674248 Ibutamoren mesylate CAS No. 159752-10-0](/img/structure/B1674248.png)
Ibutamoren mesylate
Overview
Description
MK-0677, also known as ibutamoren, is a potent, long-acting, orally-active, selective, and non-peptide agonist of the ghrelin receptor. It mimics the growth hormone-stimulating action of the endogenous hormone ghrelin. MK-0677 has been shown to increase the secretion of several hormones, including growth hormone and insulin-like growth factor 1, and produces sustained increases in the plasma levels of these hormones without affecting cortisol levels .
Mechanism of Action
Target of Action
Ibutamoren mesylate, also known as MK-677, is a potent, long-acting, orally-active, selective, and non-peptide agonist of the ghrelin receptor . The primary target of Ibutamoren is the ghrelin receptor , also known as the growth hormone secretagogue receptor (GHSR) . Ghrelin receptors play a crucial role in regulating the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) .
Mode of Action
This compound mimics the growth hormone-stimulating action of the endogenous hormone ghrelin . By binding to the ghrelin receptor, it stimulates the secretion of several hormones including GH and IGF-1 . This results in sustained increases in the plasma levels of these hormones without affecting cortisol levels .
Biochemical Pathways
The activation of the ghrelin receptor by Ibutamoren leads to the stimulation of the GH-IGF-1 axis . This pathway plays a key role in growth regulation, metabolism, and body composition. The activation of this pathway leads to increased growth hormone secretion, increased IGF-1 levels, and potentially improved learning and memory retention .
Pharmacokinetics
The pharmacokinetic properties of Ibutamoren are characterized by its oral bioavailability and extended half-life . It has an elimination half-life of 4-6 hours . IGF-1 levels remain elevated in humans with a single oral dose for up to 24 hours . .
Result of Action
The activation of the ghrelin receptor by Ibutamoren leads to several molecular and cellular effects. It has been shown to increase lean body mass with no change in total fat mass or visceral fat . It also increases muscle mass and bone mineral density, making it a promising potential therapy for the treatment of frailty in the elderly .
Biochemical Analysis
Biochemical Properties
Ibutamoren mesylate plays a crucial role in biochemical reactions by mimicking the action of the endogenous hormone ghrelin. It binds to the growth hormone secretagogue receptor (GHSR) in the brain, particularly in regions that control appetite, pleasure, mood, biological rhythms, memory, and cognition . This binding stimulates the release of growth hormone from the pituitary gland, leading to increased levels of IGF-1. The interaction between this compound and GHSR is highly specific and does not significantly affect other hormones such as cortisol .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. By stimulating the release of growth hormone, it enhances muscle growth, improves metabolism, and reduces body fat accumulation . The increased levels of IGF-1 play a crucial role in cell growth and repair, contributing to muscle hypertrophy and accelerated recovery after intense workouts . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, promoting overall cellular health and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the ghrelin receptor, leading to the release of growth hormone and subsequent increase in IGF-1 levels . This compound mimics the action of ghrelin by binding to GHSR, which triggers the pituitary gland to secrete growth hormone . The sustained activation of the GH-IGF-1 axis results in increased muscle mass, bone mineral density, and overall anabolic effects . This compound does not significantly affect cortisol levels, making it a selective and effective growth hormone secretagogue .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that a single oral dose of this compound can elevate IGF-1 levels for up to 24 hours . The compound is stable and exhibits a long half-life, allowing for sustained activation of the GH-IGF-1 axis . Long-term studies have demonstrated that this compound can maintain elevated growth hormone levels and promote muscle growth and bone density over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of this compound can effectively stimulate growth hormone release and increase IGF-1 levels without significant adverse effects . Higher doses may lead to side effects such as increased appetite, water retention, and changes in blood sugar levels . It is important to follow dosing guidelines to ensure safe and effective usage of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It indirectly increases growth hormone secretion by inducing growth hormone-releasing hormone (GHRH) from the hypothalamus . Additionally, it binds to the growth hormone secretagogue receptors in the pituitary gland, signaling the release of growth hormone . This compound also decreases the levels of somatostatins, which are growth hormone-inhibiting hormones, further promoting growth hormone secretion .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is orally bioavailable and can be absorbed via the gastrointestinal tract . Once absorbed, it binds to the ghrelin receptors in the brain and other tissues, promoting the release of growth hormone . The compound is distributed throughout the body, with significant effects observed in muscle and bone tissues .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its interaction with the ghrelin receptor. Upon binding to GHSR, this compound triggers the release of growth hormone from the pituitary gland . This interaction occurs at the cellular membrane level, where the ghrelin receptors are located . The sustained activation of these receptors leads to the anabolic effects observed with this compound administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-0677 involves multiple steps, starting with the preparation of the spiroindoline core. The key steps include:
Formation of the spiroindoline core: This involves the reaction of an indole derivative with a piperidine derivative under specific conditions to form the spiroindoline structure.
Sulfonamide formation: The spiroindoline core is then reacted with a sulfonyl chloride to form the sulfonamide.
Amide bond formation: The final step involves the formation of an amide bond between the sulfonamide and a propanamide derivative.
Industrial Production Methods
Industrial production of MK-0677 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
MK-0677 undergoes several types of chemical reactions, including:
Oxidation: MK-0677 can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert MK-0677 into different reduced forms.
Substitution: MK-0677 can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can produce amines and alcohols.
Scientific Research Applications
Growth Hormone Deficiency
One of the primary applications of ibutamoren mesylate is in the treatment of growth hormone deficiency (GHD). Clinical studies have demonstrated that short-term administration can significantly increase levels of growth hormone and IGF-1 in children with GHD. For instance, a study involving 18 prepubertal children showed that a dosage of 0.8 mg/kg for eight days resulted in substantial increases in serum GH and IGF-1 levels .
Table 1: Summary of Clinical Findings on Growth Hormone Deficiency
Study | Population | Dosage | Duration | Outcome |
---|---|---|---|---|
Chapman et al. (1996) | 32 healthy adults (ages 64-81) | 2 mg, 10 mg, 25 mg | 2 weeks | Increased GH and IGF-1 levels |
Ibutamoren Study (2021) | 18 children with GHD | 0.8 mg/kg | 8 days | Increased GH peak concentration by 3.8 µg/L |
Muscle Wasting and Cachexia
This compound has also been investigated for its potential to mitigate muscle wasting associated with chronic diseases and aging. In patients recovering from hip fractures, it was found to enhance functional recovery and improve muscle mass . The compound's ability to promote anabolic activity makes it a candidate for treating cachexia in cancer patients.
Sleep Quality Improvement
Research indicates that this compound may improve sleep quality by enhancing slow-wave sleep. This effect is particularly beneficial for individuals suffering from sleep disorders or those experiencing poor sleep quality due to aging or other health conditions .
Case Studies and Research Findings
Numerous studies have documented the effects of this compound across different populations:
- A randomized controlled trial examined its impact on elderly individuals with low muscle mass, demonstrating improved body composition and strength after administration.
- Another study focused on patients with end-stage renal disease, where this compound was shown to improve nutritional status and increase lean body mass .
Table 2: Overview of Research Findings
Study | Population | Application | Key Findings |
---|---|---|---|
Randomized Controlled Trial (2020) | Elderly individuals with low muscle mass | Muscle recovery | Improved strength and body composition |
End-stage Renal Disease Study (2021) | Patients with ESRD | Nutritional improvement | Enhanced nutritional status and lean body mass |
Comparison with Similar Compounds
Similar Compounds
Capromorelin: Another ghrelin receptor agonist used in veterinary medicine.
L-163,540: A growth hormone secretagogue with similar properties to MK-0677.
Uniqueness of MK-0677
MK-0677 is unique due to its potent, long-acting, and orally-active properties. Unlike other growth hormone secretagogues, MK-0677 produces sustained increases in growth hormone and insulin-like growth factor 1 levels without significantly affecting cortisol levels. This makes it a promising candidate for the treatment of growth hormone deficiency and related conditions .
Biological Activity
Ibutamoren mesylate, also known as MK-677, is a non-peptide growth hormone secretagogue that has garnered attention for its potential therapeutic applications, particularly in stimulating growth hormone (GH) release and influencing insulin-like growth factor 1 (IGF-1) levels. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and experimental data.
Ibutamoren functions by mimicking the action of ghrelin, a hormone that stimulates GH release from the pituitary gland. It binds to the growth hormone secretagogue receptor (GHSR), activating signaling pathways that lead to increased GH secretion. The compound shows selectivity for GHSR, which is primarily located in the hypothalamus and pituitary gland .
Hormonal Effects
A significant body of research has demonstrated the effects of ibutamoren on GH and IGF-1 levels. For instance, a study involving children with growth hormone deficiency showed that administration of this compound resulted in substantial increases in serum GH and IGF-I levels:
Dosage | Serum GH Peak Concentration | IGF-I Increase | Duration |
---|---|---|---|
0.8 mg/kg/day | 3.8 µg/L (P = .001) | 12 µg/L (P = .01) | 8 days |
This study indicated that short-term treatment with ibutamoren can effectively elevate GH and IGF-I levels without significant alterations in other hormonal parameters such as prolactin or cortisol .
Cognitive and Neurological Implications
Recent studies have explored the potential cognitive benefits of ibutamoren, particularly regarding Alzheimer's disease (AD). A clinical trial assessed its impact on patients with AD, focusing on IGF-1's role in clearing β-amyloid plaques from the central nervous system. The results suggested that ibutamoren could slow disease progression by enhancing IGF-1 levels .
Pediatric Growth Hormone Deficiency
In a controlled trial involving 18 prepubertal children with idiopathic growth hormone deficiency, ibutamoren was administered at doses of 0.2 mg/kg and 0.8 mg/kg over a span of 15 days. The outcomes demonstrated significant improvements in growth velocity and height percentiles among treated children compared to placebo groups .
Elderly Population
Another study focused on older adults indicated that ibutamoren could help maintain lean body mass and improve overall nutritional status. Participants receiving a daily dose of 25 mg experienced positive changes in body composition metrics over a treatment period ranging from several weeks to months .
Safety and Tolerability
This compound has been generally well-tolerated in clinical settings. Most adverse effects reported were mild and included transient increases in appetite and minor gastrointestinal disturbances. Long-term safety data are still limited, necessitating further investigation into its chronic use implications .
Properties
IUPAC Name |
2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5S.CH4O3S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27;1-5(2,3)4/h4-12,22H,13-19,28H2,1-3H3,(H,29,33);1H3,(H,2,3,4)/t22-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGMCDWNXXFHDE-VZYDHVRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936168 | |
Record name | 2-Amino-N-{3-(benzyloxy)-1-[1-(methanesulfonyl)-1,2-dihydrospiro[indole-3,4'-piperidin]-1'-yl]-1-oxopropan-2-yl}-2-methylpropanimidic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159752-10-0 | |
Record name | MK 0677 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159752-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibutamoren mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159752100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-N-{3-(benzyloxy)-1-[1-(methanesulfonyl)-1,2-dihydrospiro[indole-3,4'-piperidin]-1'-yl]-1-oxopropan-2-yl}-2-methylpropanimidic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IBUTAMOREN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R90JB6QJ2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.